1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene
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Overview
Description
1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene is a halogenated aromatic compound with the molecular formula C7H3Br4F It is characterized by the presence of four bromine atoms, one fluorine atom, and one methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene can be synthesized through a multi-step process involving the bromination and fluorination of a methylbenzene derivative. The typical synthetic route involves:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The replacement of one or more bromine atoms with other functional groups.
Oxidation Reactions:
Reduction Reactions: The removal of halogen atoms to form less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of heat.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as zinc (Zn) or sodium borohydride (NaBH4) in the presence of a solvent like ethanol.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, such as hydroxylated, aminated, or dehalogenated compounds.
Scientific Research Applications
1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple halogen atoms can enhance its binding affinity and specificity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-tetrabromo-5-fluoro-6-methylbenzene
- 1,2,3,5-tetrabromo-4-chloro-6-methylbenzene
- 1,2,3,5-tetrabromo-4-fluoro-6-ethylbenzene
Uniqueness
1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene is unique due to its specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as higher reactivity in substitution reactions and enhanced binding affinity in biological systems, compared to its similar compounds.
Properties
CAS No. |
53205-14-4 |
---|---|
Molecular Formula |
C7H3Br4F |
Molecular Weight |
425.7 |
Purity |
95 |
Origin of Product |
United States |
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